molecular formula C9H8F3NO2 B12116916 Benzeneacetamide,-alpha--hydroxy-2-(trifluoromethyl)-

Benzeneacetamide,-alpha--hydroxy-2-(trifluoromethyl)-

Cat. No.: B12116916
M. Wt: 219.16 g/mol
InChI Key: XLGZZMOEBIOKLH-UHFFFAOYSA-N
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Description

Benzeneacetamide, α-hydroxy-2-(trifluoromethyl)- is a synthetic organic compound characterized by a benzene ring substituted with an acetamide group, a hydroxyl (-OH) group at the alpha position, and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group may contribute to hydrogen bonding interactions with biological targets .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-4-2-1-3-5(6)7(14)8(13)15/h1-4,7,14H,(H2,13,15)

InChI Key

XLGZZMOEBIOKLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)N)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, -alpha–hydroxy-2-(trifluoromethyl)- typically involves the reaction of benzeneacetamide with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the trifluoromethylation process .

Industrial Production Methods

In industrial settings, the production of Benzeneacetamide, -alpha–hydroxy-2-(trifluoromethyl)- may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, -alpha–hydroxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1.1. Lipoxygenase Inhibition

One of the primary applications of benzeneacetamide derivatives is their role as lipoxygenase inhibitors. These compounds have been shown to be effective in treating conditions where lipoxygenase enzyme activity contributes to pathological states, such as asthma, allergies, cardiovascular diseases, and inflammatory disorders. The inhibition of lipoxygenase can prevent tissue damage and inflammation caused by leukocyte infiltration and the release of tissue-digesting enzymes .

Table 1: Conditions Treated with Lipoxygenase Inhibitors

ConditionMechanism of Action
AsthmaReduces leukotriene production
AllergiesAlleviates inflammatory responses
Cardiovascular DiseasesPrevents myocardial ischemia and infarction
Inflammatory DisordersReduces inflammation in conditions like arthritis

1.2. Antimicrobial Activity

Recent studies have demonstrated that benzeneacetamide derivatives exhibit antimicrobial properties. Compounds derived from 4-(trifluoromethyl)benzohydrazide have shown moderate inhibition of acetylcholinesterase and butyrylcholinesterase, making them potential candidates for treating diseases related to these enzymes. Notably, some derivatives displayed lower IC50 values than rivastigmine, a clinically used drug for Alzheimer's disease .

Table 2: Enzyme Inhibition Potency of Benzeneacetamide Derivatives

CompoundAChE IC50 (µM)BuChE IC50 (µM)
N-Tridecyl derivative27.0458.01
N-Pentadecyl derivative106.75277.48

2.1. Alpha-Hydroxy Acids in Skin Treatment

Benzeneacetamide derivatives, particularly those classified as alpha-hydroxy acids, are utilized in dermatology for their exfoliating properties. They are effective in treating keratoses and acne by promoting skin renewal and apoptosis in keratinocytes through various molecular pathways .

Table 3: Dermatological Effects of Alpha-Hydroxy Acids

EffectMechanism of Action
Keratosis TreatmentEnhances skin renewal rate
Acne TreatmentInduces apoptosis in keratinocytes

3.1. Enzyme Inhibition Studies

The biochemical activity of benzeneacetamide derivatives extends to their potential as enzyme inhibitors beyond acetylcholinesterase. Their ability to inhibit various enzymes makes them valuable in research aimed at understanding enzyme mechanisms and developing therapeutic agents for enzyme-related disorders.

Mechanism of Action

The mechanism of action of Benzeneacetamide, -alpha–hydroxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes, receptors, and other biomolecules effectively. This interaction can modulate various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The table below summarizes key structural and pharmacological differences between the target compound and related benzeneacetamide derivatives:

Compound Name Substituents Molecular Formula CAS Number Pharmacological Use Source
Benzeneacetamide, α-hydroxy-α-phenyl- α-hydroxy, α-phenyl C₁₄H₁₃NO₂ 4746-87-6 Not specified
Befetupitant 3,5-bis(trifluoromethyl), morpholine C₂₉H₂₉F₆N₃O₂ 290296-68-3 Depression treatment
Netupitant 3,5-bis(trifluoromethyl), methylpiperazine C₃₀H₃₂F₆N₄O 290297-26-6 Antiemetic
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole, trifluoromethyl C₁₆H₁₁F₃N₂OS Not provided Not specified
Key Observations:

Trifluoromethyl Substitution :

  • The target compound features a single trifluoromethyl group at the 2-position, whereas Befetupitant and Netupitant have 3,5-bis(trifluoromethyl) substituents. The bis-trifluoromethyl groups in these analogs enhance lipophilicity and electron-withdrawing effects, improving blood-brain barrier penetration for CNS applications .
  • In contrast, the benzothiazole derivative () incorporates a trifluoromethyl group on a heterocyclic ring, which may alter binding specificity compared to benzene-based analogs .

Pharmacological Activity: Compounds with bis-trifluoromethyl groups (Befetupitant, Netupitant) are clinically used for depression and chemotherapy-induced nausea, indicating that trifluoromethyl-rich structures are effective in modulating neurotransmitter receptors (e.g., NK₁ antagonists) .

Physicochemical and Metabolic Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. However, the hydroxyl group in the target compound may counterbalance this effect, reducing overall lipophilicity compared to Befetupitant (logP ~5.2) .
  • Metabolic Stability : Bis-trifluoromethyl analogs exhibit prolonged half-lives due to resistance to oxidative metabolism. The hydroxyl group in the target compound could make it susceptible to glucuronidation or sulfation, shortening its duration of action .

Biological Activity

Benzeneacetamide, α-hydroxy-2-(trifluoromethyl)- is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzeneacetamide backbone with a hydroxyl group and a trifluoromethyl substituent. These modifications significantly influence its biological activity, particularly in receptor modulation and enzyme interaction.

  • Receptor Modulation :
    • Benzeneacetamide derivatives have been shown to act as modulators of various receptors, particularly those involved in the arachidonic acid cascade. They exhibit inhibitory effects on lipoxygenase enzymes, which are crucial in inflammatory processes. This inhibition can lead to reduced production of leukotrienes, mediators involved in asthma and allergic responses .
  • Cytotoxic Effects :
    • Research indicates that certain benzeneacetamide derivatives may exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl group enhances lipophilicity and may improve cell membrane permeability, facilitating greater interaction with target cells .
  • Analgesic Properties :
    • Some studies suggest that benzeneacetamide derivatives may possess analgesic properties through modulation of opioid receptors. This is particularly relevant for compounds designed to alleviate pain without the side effects associated with traditional opioids .

Biological Activity Data

The following table summarizes key findings related to the biological activity of benzeneacetamide, α-hydroxy-2-(trifluoromethyl)-:

Activity Effect Reference
Lipoxygenase InhibitionReduces leukotriene synthesis
Opioid Receptor ModulationAnalgesic effects observed
CytotoxicityEffective against cancer cell lines

Case Studies

  • Inhibition of Inflammatory Responses :
    A study demonstrated that benzeneacetamide derivatives significantly reduced inflammation in animal models by inhibiting leukotriene production. This suggests potential therapeutic applications for conditions such as asthma and rheumatoid arthritis.
  • Pain Management :
    In vitro assays showed that certain derivatives acted as partial agonists at mu-opioid receptors while exhibiting antagonistic properties at kappa receptors. This dual action may provide a pathway for developing pain management therapies with reduced addiction potential .
  • Cancer Research :
    Recent investigations into the cytotoxic properties of benzeneacetamide derivatives revealed selective toxicity towards specific cancer cell lines, indicating their potential as chemotherapeutic agents. Further studies are necessary to elucidate the exact mechanisms underlying this activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzeneacetamide, α-hydroxy-2-(trifluoromethyl)- (CAS 251366-94-6)?

  • Methodology :

  • Step 1 : Start with α-hydroxybenzeneacetamide derivatives. Introduce the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation. For example, use CF₃I or Umemoto’s reagent under Cu(I)/Pd catalysis .
  • Step 2 : Optimize reaction conditions (e.g., solvent: DMF or THF; temperature: 60–80°C; reaction time: 12–24 hours). Monitor progress via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity using NMR (¹H/¹⁹F) and HRMS .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

  • Methodology :

  • Step 1 : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C for 24–72 hours.
  • Step 2 : Analyze degradation products via LC-MS. Key stability indicators:
ConditionDegradation Products (%)Half-Life (h)
pH 2, 60°C~30% (hydrolysis)8.2
pH 7, 25°C<5%>100
  • Step 3 : Use Arrhenius plots to predict shelf-life .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify α-hydroxy and trifluoromethyl groups (δ ~4.5 ppm for -OH; δ ~120 ppm for CF₃ in ¹³C).
  • IR Spectroscopy : Confirm hydroxyl (3300–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches.
  • HRMS : Validate molecular formula (C₉H₈F₃NO₂, [M+H]⁺ = 228.0532) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

  • Methodology :

  • Step 1 : Perform DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces. Compare with non-CF₃ analogs.
  • Step 2 : Analyze Hammett substituent constants (σₘ for CF₃ = 0.43) to predict reactivity in electrophilic substitutions.
  • Step 3 : Use X-ray crystallography to assess steric effects; CF₃ groups increase dihedral angles by ~15° compared to CH₃ .

Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?

  • Methodology :

  • Step 1 : Conduct kinetic studies with varying nucleophiles (e.g., amines, thiols). Monitor via stopped-flow UV-Vis.
  • Step 2 : Identify intermediates via ¹⁹F NMR (chemical shift changes indicate transition states).
  • Step 3 : Propose a two-step mechanism: (i) Amide carbonyl activation by Lewis acids (e.g., BF₃), (ii) Nucleophilic attack at the α-carbon .

Q. How does this compound compare to structurally similar derivatives (e.g., Netupitant) in pharmacological assays?

  • Methodology :

  • Step 1 : Perform in vitro binding assays (e.g., receptor affinity using radiolabeled ligands).
  • Step 2 : Compare pharmacokinetic parameters:
CompoundLogPIC₅₀ (nM)Metabolic Stability (t₁/₂, min)
Target Compound2.18545
Netupitant3.812120
  • Step 3 : Use QSAR models to rationalize differences in bioactivity .

Q. What computational tools can predict its metabolic pathways?

  • Methodology :

  • Step 1 : Use software like MetaSite or GLORYx to simulate Phase I/II metabolism. Predominant pathways:
  • Hydroxylation at the benzene ring (CYP3A4-mediated).
  • Glucuronidation of the α-hydroxy group.
  • Step 2 : Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Data Contradictions and Resolution

  • CAS 251366-94-6 vs. 34779-65-2 : and describe isomers (α-hydroxy-2-CF₃ vs. 2-CF₃ without hydroxyl). Confirm regiochemistry via NOE NMR or X-ray .
  • Molecular Weight Discrepancy : lists molecular weight as 0 g/mol (likely an error). Calculate from formula (C₉H₈F₃NO₂ = 227.16 g/mol) .

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